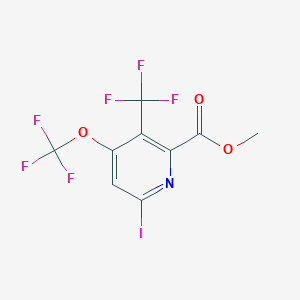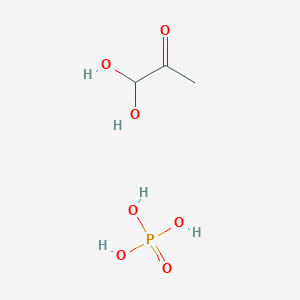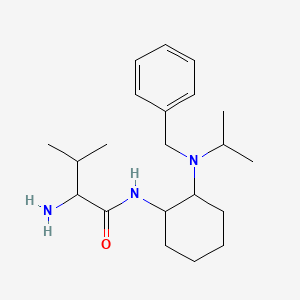
N,N,N',N'-Tetrakis(2-ethoxy)ethylediamine titanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is a coordination compound that features a titanium(IV) center coordinated by N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) typically involves the reaction of titanium(IV) chloride with N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, potentially altering its coordination environment.
Substitution: Ligands coordinated to the titanium center can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state titanium complexes, while reduction could produce lower oxidation state species. Substitution reactions will result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry principles and ligand exchange mechanisms.
Biological Applications:
Wirkmechanismus
The mechanism by which N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) exerts its effects depends on its specific application. In catalysis, the titanium center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation. The ligands can influence the reactivity and selectivity of the titanium center by modulating its electronic and steric environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine titanium(IV): Similar in structure but with hydroxyethyl groups instead of ethoxy groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine titanium(IV): Features hydroxypropyl groups, offering different steric and electronic properties.
Uniqueness
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and coordination behavior compared to its hydroxyethyl and hydroxypropyl analogs. These differences can make it more suitable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
17476-13-0 |
|---|---|
Molekularformel |
C10H20N2O4Ti |
Molekulargewicht |
280.14 g/mol |
IUPAC-Name |
2-[2-[bis(2-oxidoethyl)amino]ethyl-(2-oxidoethyl)amino]ethanolate;titanium(4+) |
InChI |
InChI=1S/C10H20N2O4.Ti/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16;/h1-10H2;/q-4;+4 |
InChI-Schlüssel |
HSISIFZIBVZEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC[O-])CC[O-])N(CC[O-])CC[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)

![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)

![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)



